Neferine

Description

Contextualization within Natural Product Investigations

Natural products have gained significant recognition for their diverse pharmacological activities, including anticancer, chemopreventive, and cardioprotective properties scispace.comnih.gov. They represent a rich and diverse pharmacological reservoir that has been utilized for centuries in traditional medicine phcogrev.com. The growing interest in evidence-based phytotherapy has led to rigorous scientific investigation into the biochemical and molecular underpinnings of many traditional herbal compounds phcogrev.com. Neferine (B1663666), as a natural compound derived from Nelumbo nucifera, fits within this context of exploring plant-derived substances for potential therapeutic applications ontosight.ai. It is a major bis-benzylisoquinoline alkaloid found in the seed embryos of this plant researchgate.netscispace.comnih.gov. Natural products, like this compound, are considered valuable sources for developing novel drugs, particularly those with higher tumor specificity and lower toxicity to normal tissues frontiersin.org. Around 75% of approved anticancer agents are based on natural products, highlighting their significance in drug development frontiersin.org.

Historical Context and Traditional Utilization Relevant to Scientific Inquiry

Nelumbo nucifera has been consumed in India and China since ancient times frontiersin.org. In traditional Indian and Chinese medicine, various parts of the lotus (B1177795) plant, including the seeds, fruits, stamens, and leaves, have been used to treat a range of ailments scispace.comnih.gov. Specifically, in traditional Chinese medicine, the plant has been widely used for conditions such as nervous disorders, insomnia, high fevers with restlessness, as well as pulmonary and cardiovascular diseases like hypertension, atherosclerosis, restenosis, and arrhythmia frontiersin.org. The lotus plumule, from which this compound is primarily isolated, has been traditionally used for the treatment of conditions like high fevers and hyposomnia, as well as arrhythmia, platelet aggregation, occlusion, and obesity scispace.comnih.govsemanticscholar.org. The earliest documented record of Nelumbinis plumula is in the "Food Nature Materia Medica" from the late Tang Dynasty, and the "Compendium of Materia Medica" of the Ming Dynasty describes it as "bitter, cold, non-toxic" semanticscholar.org. This historical and traditional use provides a relevant context for scientific inquiry into the pharmacological properties of this compound and other compounds found in Nelumbo nucifera phcogrev.com.

Current Academic Significance and Research Trajectory

This compound has garnered significant attention in modern medical research due to its diverse pharmacological activities, which have been investigated through extensive in vitro and in vivo studies researchgate.netresearchgate.netspandidos-publications.comnih.gov. Its current academic significance lies in its potential therapeutic effects across various disease models, including cancer, inflammatory diseases, cardiovascular conditions, and neurological disorders researchgate.netresearchgate.netnih.govspandidos-publications.comnih.gov.

The research trajectory for this compound involves elucidating its mechanisms of action at the cellular and molecular levels researchgate.netphcogrev.comnih.gov. Studies are exploring its effects on key signaling pathways, such as NF-κB, MAPK, PI3K/Akt, STAT3, and mTOR, which are involved in processes like inflammation, apoptosis, autophagy, and cell proliferation researchgate.netphcogrev.comsemanticscholar.orgnih.govplos.orgmdpi.come-century.us. Researchers are also investigating its potential as a chemosensitizer to enhance the effectiveness of conventional anticancer drugs and to overcome chemo-resistance researchgate.netfrontiersin.orgscispace.comnih.govnih.gov.

While research has primarily focused on cell and animal models, the findings establish a foundational basis for its potential as a novel therapeutic agent spandidos-publications.com. Future research trajectories include further preclinical and clinical investigations to optimize its therapeutic application, pharmacokinetics, and bioavailability phcogrev.com. There is also ongoing work to understand the biosynthesis, storage, and transportation of bisbenzylisoquinoline alkaloids like this compound in lotus researchgate.net.

Detailed research findings highlight this compound's effects in various areas:

Anticancer Activity: this compound has shown potential in inhibiting the proliferation and inducing apoptosis in various cancer cell lines, including osteosarcoma, prostate cancer, gastric cancer, lung adenocarcinoma, and head and neck squamous cell carcinoma (HNSCC) sigmaaldrich.comresearchgate.netresearchgate.netplos.orgmdpi.com. It can induce cell cycle arrest, particularly in the G1 or G0/G1 phase sigmaaldrich.comresearchgate.netnih.govplos.orgmdpi.com. Mechanisms include stabilization of p21 through p38 MAPK activation, upregulation of HO-1, activation of the ASK1/JNK pathway, modulation of the CDK4/CDK6/CyclinD1 complex, and induction of reactive oxygen species (ROS) sigmaaldrich.comresearchgate.netplos.orgmdpi.com. This compound has also demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting P-gp-mediated efflux frontiersin.org.

Anti-inflammatory Activity: this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators ontosight.airesearchgate.netspandidos-publications.com. It can modulate inflammatory pathways such as NF-κB and MAPK phcogrev.comsemanticscholar.orgspandidos-publications.come-century.us. Studies have shown its effects in models of acute kidney injury (AKI) and atopic dermatitis semanticscholar.orgspandidos-publications.com.

Antioxidant Activity: this compound's antioxidant activity helps protect cells against oxidative stress ontosight.airesearchgate.netspandidos-publications.com. It has been shown to increase antioxidant activity by promoting the nuclear translocation of Nrf2 and increasing the expression of HO-1 and SOD1 spandidos-publications.com.

Cardiovascular Effects: Research indicates potential therapeutic effects on arrhythmias, platelet aggregation, hypertension, atherosclerosis, and cardiac fibrosis sigmaaldrich.comresearchgate.netfrontiersin.orgresearchgate.netscispace.comnih.govspandidos-publications.com.

Anti-fibrosis Effects: this compound has demonstrated efficacy in mitigating fibrosis in various organs, including the lung and liver, and in models of endometriosis researchgate.netspandidos-publications.come-century.us. Its mechanism in endometriosis fibrosis may involve regulating the TGF-β/ERK signaling pathway e-century.us.

Neuroprotective Effects: Studies suggest neuroprotective effects and potential in treating conditions like Alzheimer's disease and seizures researchgate.netscispace.com.

Here is a summary of some research findings on this compound's effects and associated mechanisms:

| Effect | Mechanism/Pathway Involved | References |

| Anti-tumor | p21 stabilization via p38 MAPK, HO-1 upregulation, ASK1/JNK, CDK4/CDK6/CyclinD1, ROS induction, Inhibition of PI3K/Akt/mTOR, AMPK/mTOR, MAPK/JNK, Bcl-2, NF-κB | sigmaaldrich.comresearchgate.netresearchgate.netplos.orgmdpi.com |

| Reversal of Chemo-resistance | P-gp inhibition, downregulating Bcl-2 and NF-κB signaling | researchgate.netfrontiersin.orgnih.govnih.gov |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines/mediators, Modulation of NF-κB, MAPK | ontosight.airesearchgate.netsemanticscholar.orgspandidos-publications.come-century.us |

| Antioxidant | Nrf2 translocation, increased HO-1 and SOD1 expression | ontosight.airesearchgate.netspandidos-publications.com |

| Anti-arrhythmic | Inhibition of Na+, K+, and Ca2+ currents (potential) | researchgate.netspandidos-publications.com |

| Anti-fibrosis | Regulation of TGF-β/ERK pathway, anti-inflammatory, antioxidant, cytokine-inhibitory properties | researchgate.netspandidos-publications.come-century.us |

| Neuroprotective | Modulation of Nrf2 signaling, inhibition of NLRP3 inflammasome activation (in seizure model) | researchgate.netscispace.com |

| Anti-platelet aggregation | Not specified in detail in snippets | researchgate.netresearchgate.netscispace.comnih.govspandidos-publications.com |

| Anti-diabetic | Insulin-sensitizing effects (in one study) | researchgate.netresearchgate.netnih.gov |

Here is another example of detailed research findings, focusing on IC50 values reported in some studies:

| Cell Line | Effect | IC50 Value | Reference |

| Human glioblastoma cells | Anti-tumor | 21.03 µM | |

| MDA-MB-231 breast cancer cells | Inhibiting proliferation | 27.6 µM | |

| LNCaP prostate cancer cells | Inhibiting cell proliferation (at 48h) | 25 µM | mdpi.com |

| HaCaT cells (keratinocytes) | No cytotoxicity observed | Up to 30 µM | semanticscholar.org |

The current research trajectory aims to fully understand the potential of this compound as a therapeutic agent, building upon its traditional uses and observed pharmacological activities phcogrev.comspandidos-publications.com.

Structure

3D Structure

Properties

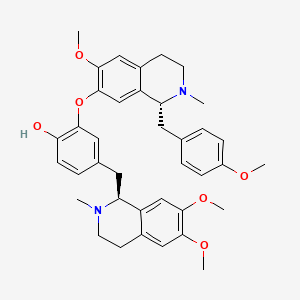

IUPAC Name |

4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44N2O6/c1-39-15-14-27-21-36(44-5)38(23-30(27)31(39)17-24-7-10-28(42-3)11-8-24)46-34-19-25(9-12-33(34)41)18-32-29-22-37(45-6)35(43-4)20-26(29)13-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31-,32+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBATSHDJRIUJK-ZWXJPIIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2292-16-2 | |

| Record name | (-)-Neferine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2292-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Pharmacological Efficacy of Neferine: Preclinical Investigations

Anti-Oncogenic Actions

Neferine (B1663666) has demonstrated significant anti-oncogenic potential in various in vitro and in vivo preclinical models jneonatalsurg.com. Its effects include the suppression of tumor growth, inhibition of metastasis, and the reversal of multidrug resistance in certain cancer cell lines frontiersin.orgselleckchem.comnih.gov.

Inhibition of Malignant Cell Proliferation

A key anti-oncogenic action of this compound is its ability to inhibit the proliferation of malignant cells. Research has shown that this compound can suppress the viability and growth of various cancer cell lines in a dose-dependent manner researchgate.netnih.govresearchgate.netnih.gov. For instance, this compound significantly inhibited cell proliferation in androgen-dependent prostate cancer cells (LNCaP and VCaP) with IC50 values in the low micromolar range nih.gov. In human neuroblastoma cells (IMR32), this compound also induced cell death in a dose-dependent manner, with an IC50 of 10 µM at 24 hours nih.gov. Furthermore, this compound has been shown to inhibit anchorage-independent growth and colony formation in cervical cancer cells researchgate.net. Preclinical in vivo studies using animal models of mammary tumorigenesis have also indicated that this compound can effectively inhibit tumor growth by suppressing cell proliferation begellhouse.com.

Here is a summary of some findings on this compound's effect on cell proliferation:

| Cancer Cell Line(s) | Observed Effect on Proliferation | Reference |

| HeLa and SiHa (Cervical Cancer) | Suppressed cell viability dose-dependently | researchgate.net |

| LNCaP and VCaP (Prostate Cancer) | Significantly inhibited cell proliferation | nih.gov |

| IMR32 (Human Neuroblastoma) | Significantly induced cell death dose-dependently | nih.gov |

| Human Osteosarcoma cells | Potently inhibits proliferation | sigmaaldrich.com |

| Human Lung Cancer cells (A549) | Inhibits growth | selleckchem.com |

| HepG2 (Hepatocellular Carcinoma) | Inhibits growth | selleckchem.com |

| SGC7901/VCR (Gastric Carcinoma) | Reverses multidrug resistance | selleckchem.com |

| Renal Cancer cells | Induces apoptosis | selleckchem.com |

| HNSCC (Head and Neck Squamous Cell Carcinoma) | Inhibited viability and colony formation | nih.gov |

Induction of Programmed Cell Death (Apoptosis)

This compound is a potent inducer of apoptosis in various cancer cell types selleckchem.commdpi.comnih.govnih.govresearchgate.net. This programmed cell death mechanism is crucial for eliminating damaged or unwanted cells and is often dysregulated in cancer.

Several studies indicate that this compound induces apoptosis through the intrinsic, or mitochondrial, pathway. This compound has been shown to induce mitochondrial apoptosis by increasing the levels of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2 researchgate.netmdpi.comnih.govtandfonline.com. This modulation of Bcl-2 family proteins leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol selleckchem.comresearchgate.netnih.govtandfonline.com. The release of cytochrome c is a critical step in initiating the caspase cascade, a hallmark of the mitochondrial apoptotic pathway nih.govtandfonline.commdpi.com.

A key downstream event in this compound-induced apoptosis is the activation of caspases, a family of cysteine proteases that execute the apoptotic program selleckchem.comresearchgate.netnih.govmdpi.commdpi.com. Research consistently shows that this compound treatment leads to the increased expression of cleaved caspase-3 and caspase-9 selleckchem.comresearchgate.netnih.govmdpi.com. Caspase-9 is an initiator caspase in the mitochondrial pathway, and its activation leads to the activation of executioner caspases like caspase-3 nih.govmdpi.com. Activated caspase-3 then cleaves various cellular substrates, including PARP, a nuclear enzyme involved in DNA repair selleckchem.comresearchgate.netnih.govmdpi.com. Cleavage of PARP is considered a reliable marker of apoptosis activation selleckchem.comresearchgate.netnih.govmdpi.commdpi.com.

Here is a table summarizing the effects of this compound on caspases and PARP:

| Cancer Cell Line(s) | Observed Effect | Reference |

| HeLa and SiHa (Cervical Cancer) | Increased cleaved caspase-3 and caspase-9, PARP cleavage | researchgate.net |

| Human Lung Cancer cells (A549) | Increased cleaved caspase-9 and cleaved caspase-3, PARP | selleckchem.com |

| IMR32 (Human Neuroblastoma) | Elevated cleaved Caspase-3 and PARP dose-dependently | nih.govmdpi.com |

| Esophageal Squamous Cell Carcinoma | Upregulation of cleaved caspase-3/9 and PARP | nih.gov |

| LNCaP (Prostate Cancer) | Increased cleaved caspase-9 and cleaved PARP | mdpi.com |

| HNSCC (Head and Neck Squamous Cell Carcinoma) | Increased cleaved caspase-3 and cleaved PARP1 | nih.gov |

| Benign Prostate Hyperplasia | Regulation of caspase 9 and caspase 3 | tandfonline.com |

Beyond caspases and PARP, this compound modulates the expression of various other proteins involved in regulating apoptosis. It has been shown to downregulate anti-apoptotic proteins such as Bcl-2 and Survivin, while upregulating pro-apoptotic proteins like Bax selleckchem.comresearchgate.netresearchgate.netmdpi.comnih.govtandfonline.comresearchgate.net. This compound's impact on the balance between pro- and anti-apoptotic proteins favors the induction of cell death researchgate.netmdpi.comnih.govtandfonline.com. Additionally, this compound has been reported to influence proteins involved in cell cycle regulation, such as p21 and p53, contributing to cell cycle arrest and subsequent apoptosis begellhouse.comsigmaaldrich.comresearchgate.net.

Activation of Caspases and Poly (ADP-ribose) Polymerase (PARP) Cleavage

Autophagic Pathway Modulation

This compound has also been shown to modulate the autophagic pathway in cancer cells mdpi.comnih.govnih.govresearchgate.netmdpi.comresearchgate.net. Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. Its role in cancer is complex and can be context-dependent, acting as either a pro-survival or pro-death mechanism.

Studies indicate that this compound can induce autophagy in various cancer cell lines mdpi.comnih.govnih.govresearchgate.netmdpi.comresearchgate.net. This induction is often characterized by increased expression of autophagy-related proteins such as Beclin-1 and LC3-II nih.govnih.govresearchgate.netmdpi.commdpi.com. This compound's effect on autophagy can contribute to its anti-cancer activity, sometimes leading to autophagic cell death or enhancing the efficacy of other anti-cancer treatments mdpi.comnih.govmdpi.comresearchgate.net. For example, this compound promoted autophagy induction in cervical cancer cells through increasing Beclin-1, Atg-4, Atg-5, and Atg-12, and LC-3 activation researchgate.net. In prostate cancer cells, this compound treatment resulted in the activation of key markers of autophagy, including increased mRNA expression of Beclin nih.gov. However, the interplay between this compound-induced apoptosis and autophagy is intricate and can vary depending on the cancer cell type and experimental conditions nih.govmdpi.com. Some research suggests that inhibiting autophagic flux might enhance this compound-mediated apoptosis in certain cancer cells nih.gov.

Here is a summary of this compound's effects on autophagy markers:

| Cancer Cell Line(s) | Observed Effect on Autophagy Markers | Reference |

| HeLa and SiHa (Cervical Cancer) | Increased Beclin-1, Atg-4, Atg-5, Atg-12, LC-3 activation, P62/SQSTM1 | researchgate.net |

| IMR32 (Human Neuroblastoma) | LC3-II accumulation, Beclin-1 overexpression | nih.govmdpi.com |

| LNCaP (Prostate Cancer) | Activation of key markers, increased mRNA expression of Beclin, upregulation of ATG7, increased MDC-labeled lysosome vesicles | mdpi.comnih.gov |

| HNSCC (Head and Neck Squamous Cell Carcinoma) | Induction of autophagy, increased LC3, and p62/SQSTM1 levels | nih.gov |

Mechanisms of Autophagy Induction

Specific molecular mechanisms underlying this compound-induced autophagy include the activation of LC3 (light chain 3), a key marker of autophagosome formation. mdpi.comingentaconnect.com Studies have shown that this compound treatment leads to the formation of LC3 punctate dots and increased levels of LC3B-II. mdpi.comingentaconnect.com Another autophagy-related protein, ATG7, has also been observed to be activated by this compound treatment in prostate cancer cells. mdpi.com The PI3K/Akt/mTOR pathway is another critical regulator of autophagy, and this compound has been shown to induce autophagy by inhibiting this pathway in certain cancer cells. begellhouse.comingentaconnect.com

Regulation of Autophagic Flux

The effect of this compound on autophagic flux appears to be context-dependent and a subject of ongoing research. While some studies initially suggested this compound as a strong inducer of macroautophagy researchgate.net, more recent findings indicate that this compound might actually impair lysosomal degradation within phagolysosomes, thus inhibiting autophagic flux. researchgate.net This inhibition of autophagic flux can lead to the accumulation of autophagosomes and proteins like p62/SQSTM1. nih.govresearchgate.net In head and neck squamous cell carcinoma (HNSCC) cells, this compound-induced apoptosis has been linked to the accumulation of p62 caused by autophagic flux inhibition, which subsequently activates caspase-8. nih.govresearchgate.net Conversely, other research, particularly in prostate cancer cells, suggests that this compound treatment enhances TRAIL-induced apoptosis via autophagic flux and the JNK pathway. caymanchem.comspandidos-publications.comnih.gov This indicates that this compound can stimulate autophagic flux, leading to LC3B-II accumulation and decreased p62 expression in some cell types. nih.gov

Cell Cycle Perturbation

This compound has been shown to perturb the cell cycle in various cancer cell lines, contributing to its anti-proliferative effects. researchgate.netmdpi.complos.orgajol.inforesearchgate.net

G0/G1 Phase Cell Cycle Arrest

A prominent effect of this compound is the induction of cell cycle arrest at the G0/G1 phase. plos.orgajol.infoplos.orgnih.gov This has been observed in various cancer cell types, including gastric cancer plos.orgplos.org, pancreatic cancer ajol.info, and cervical cancer cells. nih.gov The mechanism often involves the modulation of key cell cycle regulatory proteins. This compound treatment has been shown to decrease the expression of cyclin-dependent kinases (CDK) such as CDK4 and CDK6, and cyclins like CyclinD1 and Cyclin E, which are essential for progression through the G1 phase. plos.orgajol.infoplos.org Concurrently, this compound can increase the expression of CDK inhibitors like p21 and p53, which further contribute to G0/G1 arrest. researchgate.netajol.info

Here is a table summarizing some findings on this compound's effect on cell cycle:

| Cancer Cell Type | This compound Concentration | Effect on Cell Cycle | Key Molecular Changes (Observed) | Source |

| Gastric Cancer Cells | Dose-dependent | G0/G1 Arrest | Decreased CDK4, CDK6, CyclinD1; Increased ABCB1, MAPK8, FLT3 mRNA | plos.orgplos.org |

| Pancreatic Cancer Cells | 5, 10, 20 µM | G0/G1 Arrest | Decreased Cyclin E, Cyclin D1; Increased p21 | ajol.info |

| Cervical Cancer Cells | 10, 25, 50 µM | G0/G1 Arrest | Dose-dependent arrest | nih.gov |

Anti-Metastatic and Anti-Invasive Properties

Preclinical studies have demonstrated this compound's ability to suppress the metastatic and invasive capabilities of cancer cells. mdpi.combvsalud.orgresearchgate.netnih.govresearchgate.netnih.govnih.gov

Suppression of Cellular Migration

This compound has been shown to inhibit the migration of various cancer cell types, including liver cancer (HepG2) cells mdpi.comresearchgate.net, nasopharyngeal carcinoma (NPC) cells bvsalud.org, retinoblastoma cells nih.gov, and non-small cell lung cancer (NSCLC) cells. nih.govnih.gov Mechanistically, this can involve the regulation of proteins associated with cell motility and the epithelial-mesenchymal transition (EMT). This compound treatment has been observed to decrease the expression of N-cadherin and vimentin, while increasing the expression of E-cadherin, indicating a reversal or inhibition of EMT, a process crucial for cell migration and invasion. bvsalud.orgresearchgate.netnih.govnih.gov In HepG2 cells, this compound inhibited migration in a dose-dependent manner. mdpi.com

Inhibition of Cellular Invasion

In parallel with its anti-migratory effects, this compound also inhibits the invasive capacity of cancer cells. mdpi.combvsalud.orgresearchgate.netnih.govresearchgate.netnih.govnih.gov This has been reported in liver cancer cells mdpi.comresearchgate.net, NPC cells bvsalud.org, retinoblastoma cells nih.gov, and NSCLC cells. nih.govnih.gov The mechanisms contributing to the inhibition of invasion include the modulation of EMT markers, as mentioned above. bvsalud.orgresearchgate.netnih.govnih.gov Additionally, studies in HepG2 cells suggest that this compound can inhibit invasion by affecting the RhoA/Rho pathway, specifically by inhibiting the phosphorylation of MYPT1 and reducing RhoA expression. mdpi.comresearchgate.netresearchgate.net In retinoblastoma cells, this compound treatment reduced invasive ability in a dose-dependent manner. nih.gov

Here is a table summarizing some findings on this compound's anti-metastatic and anti-invasive effects:

| Cancer Cell Type | This compound Concentration | Effect on Migration and Invasion | Key Molecular Changes (Observed) | Source |

| Liver Cancer (HepG2) | 3 µM | Inhibits migration and invasion | Decreased Vimentin, RhoA; Inhibited p-MYPT1 | mdpi.comresearchgate.netresearchgate.net |

| Nasopharyngeal Carcinoma (NPC) | 30 µM | Inhibits invasion and metastasis | Decreased N-cadherin, Vimentin; Increased E-cadherin; Regulated microRNAs | bvsalud.org |

| Retinoblastoma | Dose-dependent | Inhibits invasion and migration | Reduced invasive cells per field, inhibited microtubule formation | nih.govebm-journal.org |

| NSCLC | 2.5, 5, 10, 20 µM | Inhibits migration and invasion | Attenuated EMT (E-cadherin, N-cadherin, Vimentin); Targeted ROCK1 | nih.govnih.gov |

Reversal of Epithelial-Mesenchymal Transition (EMT)

Preclinical studies have indicated this compound's capacity to reverse the process of epithelial-mesenchymal transition (EMT), a crucial step in tumor progression and metastasis. Research in hepatocellular carcinoma (HCC) cells has shown that this compound treatment can suppress the EMT phenotype. This is evidenced by the upregulation of epithelial markers, such as E-cadherin, and the concomitant downregulation of mesenchymal markers, including N-cadherin and Vimentin. nih.govresearchgate.netresearchgate.net The inhibitory effects of this compound on EMT-induced migration and invasion abilities of HCC cells have also been observed. nih.govresearchgate.net

Furthermore, investigations into benign prostatic hyperplasia (BPH) models have demonstrated that this compound can prevent transforming growth factor-beta (TGF-β)-mediated EMT. nih.gov In these models, this compound decreased the expression of TGF-β1, TGFBR2, and phosphorylated Smad2/3, key components of the TGF-β/Smad signaling pathway known to induce EMT. nih.gov this compound has also been shown to decrease the expression of the transcription factor Snail, which is critical for EMT induction. nih.gov

Synergistic Interactions in Antineoplastic Regimens

This compound has demonstrated the ability to act synergistically with conventional chemotherapeutic agents in preclinical settings, potentially enhancing their efficacy and overcoming drug resistance. nih.govresearchgate.netacademicjournals.orgnih.govoaepublish.comimmuntherapie.orgmdpi.com

Enhancement of Chemotherapeutic Agent Efficacy

Studies have reported that this compound can enhance the therapeutic effectiveness of various anticancer drugs, including doxorubicin (B1662922), cisplatin, and mitomycin-C, in different cancer cell lines such as lung cancer (A549), gastric cancer (SGC7901/ADM), and cervical cancer (Hela) cells. academicjournals.orgnih.govoaepublish.comimmuntherapie.org

One of the proposed mechanisms for this synergistic effect involves the modulation of drug efflux transporters. This compound has been shown to inhibit P-glycoprotein (P-gp), a major protein involved in multidrug resistance (MDR), thereby increasing the intracellular accumulation of chemotherapeutic agents that are substrates of P-gp, such as doxorubicin and paclitaxel. nih.govoaepublish.com Additionally, this compound can downregulate the expression of Lung Resistance Protein (LRP), contributing to the reversal of doxorubicin resistance in lung cancer cells. oaepublish.com

Preclinical data illustrating the synergistic effects of this compound with doxorubicin in lung cancer cells are presented in the table below, showing the combination index (CI) values which indicate synergism (CI < 1).

| Cell Line | Treatment Combination | Combination Index (CI) | Interpretation |

| A549 | This compound + Doxorubicin | 1.0 | Additive |

| A549/Dox | This compound + Doxorubicin | 0.75 | Synergism |

Data derived from preclinical studies on lung cancer cells. oaepublish.com

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties in various preclinical models, modulating key pathways and mediators involved in the inflammatory response. spandidos-publications.comontosight.aimdpi.comnih.govcaymanchem.comingentaconnect.comresearchgate.netresearchgate.netresearchgate.netmdpi.comworldscientific.com

Attenuation of Pro-Inflammatory Mediator Secretion

Numerous studies have demonstrated this compound's ability to reduce the production and secretion of a wide range of pro-inflammatory mediators. These include cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), as well as inflammatory enzymes and molecules like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and nitric oxide (NO). spandidos-publications.commdpi.comnih.govcaymanchem.comingentaconnect.comresearchgate.netresearchgate.netmdpi.comworldscientific.com

This attenuation has been observed in various cell types crucial to the inflammatory response, including macrophages (RAW 264.7), human endothelial cells (HUVECs), keratinocytes (HaCaT), and human peripheral blood mononuclear cells. spandidos-publications.commdpi.comingentaconnect.comresearchgate.netmdpi.comworldscientific.com For instance, in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis mouse model, this compound treatment significantly inhibited the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while also restoring levels of the anti-inflammatory cytokine IL-10. nih.gov

The following table summarizes the effects of this compound on the levels of certain inflammatory mediators in a DSS-induced ulcerative colitis mouse model:

| Mediator | Compartment | DSS Model Group | This compound Treatment Effect |

| TNF-α | Serum | Increased | Significantly Inhibited |

| IL-1β | Serum | Increased | Significantly Inhibited |

| IL-6 | Serum | Increased | Significantly Inhibited |

| IL-10 | Serum | Decreased | Restored |

| MPO Activity | Colon Tissue | Increased | Inhibited |

| NO Content | Colon Tissue | Increased | Inhibited |

Data derived from preclinical studies on DSS-induced ulcerative colitis in mice. nih.gov

Regulation of Inflammasome Activation

This compound has been shown to regulate the activation of inflammasomes, particularly the NOD-like receptor protein 3 (NLRP3) inflammasome, which plays a critical role in initiating inflammatory responses and a form of programmed cell death called pyroptosis. spandidos-publications.comresearchgate.net

Studies have demonstrated that this compound can inhibit the activation of the NLRP3 inflammasome pathway triggered by stimuli such as LPS-ATP in human umbilical vein endothelial cells (HUVECs). spandidos-publications.comcaymanchem.comresearchgate.net This inhibition prevents the subsequent cleavage and activation of caspase-1, an enzyme essential for processing pro-IL-1β and pro-IL-18 into their active forms. spandidos-publications.comresearchgate.netnih.gov By suppressing NLRP3 inflammasome activation, this compound reduces the release of these potent pro-inflammatory cytokines. researchgate.netnih.gov This regulatory effect on the NLRP3 inflammasome pathway has also been implicated in the neuroprotective effects of this compound in models of hypoxic-ischemic brain injury. spandidos-publications.comnih.govwindows.net

Modulation of Immune Cell Responses

Preclinical investigations indicate that this compound can modulate the responses of various immune cells involved in inflammation. Its anti-inflammatory effects are mediated, in part, through the inhibition of key signaling pathways in immune cells, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK) pathways. spandidos-publications.commdpi.comingentaconnect.comresearchgate.netresearchgate.netmdpi.com

In macrophages, this compound reduces the production of LPS-induced inflammatory mediators by inhibiting NF-κB signaling. spandidos-publications.comresearchgate.net In human endothelial cells, this compound's anti-inflammatory effects are attributed to the modulation of both MAPK and NF-κB pathways, leading to reduced production of inflammatory mediators. spandidos-publications.comingentaconnect.com Studies on keratinocytes have shown that this compound inhibits the expression of chemokines and pro-inflammatory cytokines induced by TNF-α/IFN-γ stimulation, along with reducing the phosphorylation of MAPK and NF-κB. mdpi.com Furthermore, this compound has been found to inhibit the degranulation of mast cells and the expression of cytokines in these cells, contributing to its anti-allergic and anti-inflammatory effects. mdpi.com

Antioxidative Capabilities

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, plays a crucial role in the pathogenesis of numerous diseases, including cardiovascular disorders frontiersin.orgresearchgate.net. This compound has demonstrated notable antioxidant capacities in preclinical settings.

Reactive Oxygen Species (ROS) Scavenging and Generation Modulation

This compound has been shown to directly scavenge various types of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as DPPH, ABTS, nitric oxide (NO), superoxide (B77818) anion (O₂⁻), and peroxynitrite (ONOO⁻) radicals in cell-free systems nih.gov. This direct scavenging activity contributes to the reduction of oxidative burden.

Beyond direct scavenging, this compound also modulates the generation of ROS. Studies have indicated that this compound can decrease the production of ROS induced by various stimuli in cellular models nih.govnih.govnih.gov. For instance, in PC12 cells injured by tert-butyl hydroperoxide (t-BHP), this compound significantly inhibited t-BHP-induced ROS generation nih.gov. Similarly, this compound treatment reduced ROS levels in LPS-treated H9c2 cells and suppressed ROS generation induced by interleukin (IL)-13 in Graves' orbitopathy patient-derived orbital fibroblasts nih.govnih.gov. This compound has also been reported to inhibit lipid peroxidation and protein nitration in cell-free antioxidant assays nih.gov.

Furthermore, this compound's protective effect against oxidative stress can involve the modulation of mitochondrial function, which is a significant source of intracellular ROS researchgate.netnih.govnih.gov. Studies have shown that this compound can improve mitochondrial membrane potential and reduce mitochondrial ROS production in injured cells nih.govnih.gov.

Augmentation of Endogenous Antioxidant Defenses

In addition to its direct scavenging and ROS generation modulation effects, this compound enhances the activity of endogenous antioxidant defense systems. A key mechanism involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway frontiersin.orgresearchgate.nettandfonline.comnih.gov. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant enzymes and cytoprotective proteins by binding to the antioxidant response element (ARE) in their promoter regions frontiersin.orgtandfonline.comnih.gov.

Preclinical studies have demonstrated that this compound treatment leads to the activation of Nrf2 and the upregulation of its downstream targets, such as heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1) researchgate.nettandfonline.comspandidos-publications.comnih.gov. For example, this compound significantly induced Nrf2 translocation and increased HO-1 and SOD1 expression in a H9c2 cardiomyoblast cell model of doxorubicin-mediated cardiotoxicity researchgate.netspandidos-publications.com. In rats subjected to permanent middle cerebral artery occlusion (pMCAO), this compound activated the Nrf2 pathway nih.gov. This compound has also been shown to increase the activity of superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx), crucial antioxidant enzymes, in various models nih.govnih.govresearchgate.net. This augmentation of endogenous antioxidant enzymes by this compound contributes significantly to its protective effects against oxidative damage tandfonline.comresearchgate.net.

Cardioprotective Interventions

This compound has shown promising cardioprotective effects in various preclinical models of cardiac injury and disease. These effects are often linked to its antioxidant and anti-inflammatory properties, as well as modulation of specific signaling pathways.

Amelioration of Myocardial Dysfunction

Preclinical studies have indicated that this compound can ameliorate myocardial dysfunction induced by various insults. In rats with isoproterenol (B85558) (ISO)-induced myocardial infarction, this compound pretreatment significantly improved cardiac functional parameters researchgate.netresearchgate.netnih.gov. Similarly, this compound treatment remarkably improved cardiac function and survival rate in mice with sepsis-induced myocardial dysfunction nih.govfrontiersin.org.

The protective effects of this compound on myocardial function are associated with its ability to reduce oxidative stress, inflammation, and apoptosis in cardiac tissue nih.govresearchgate.netresearchgate.netnih.gov. This compound has been shown to reduce myocardial pathological damage and myocardial cell apoptosis in LPS-induced mice nih.gov. The underlying mechanisms involve the modulation of signaling pathways such as PI3K/AKT/mTOR, which plays a role in cell survival and function nih.govresearchgate.net.

Mitigation of Cardiac Fibrosis Development

Cardiac fibrosis, characterized by excessive deposition of extracellular matrix proteins, is a common pathological process contributing to cardiac dysfunction and heart failure nih.gov. Preclinical evidence suggests that this compound can mitigate the development of cardiac fibrosis.

Studies have demonstrated that this compound treatment reduced collagen deposition and myocardial fibrosis in rats administered ISO researchgate.netnih.gov. This compound has also shown an inhibitory effect on cardiac fibrosis induced by high glucose and aging researchgate.net. In diabetic mice, this compound attenuated left ventricular dysfunction and remodeling and reduced collagen deposition nih.gov. In vitro studies using cardiac fibroblasts have shown that this compound inhibits cardiac fibroblast proliferation, migration, and differentiation into myofibroblasts nih.gov. Furthermore, this compound reduced high-glucose-induced collagen production and inhibited the activation of profibrotic signaling pathways such as TGF-β1-Smad, ERK, and p38 MAPK in cardiac fibroblasts nih.govnih.gov.

Anti-Arrhythmic Modulation

This compound has been reported to possess anti-arrhythmic properties in preclinical studies researchgate.netfrontiersin.orgnih.govmdpi.com. Arrhythmias are abnormal heart rhythms that can lead to serious cardiovascular events.

Studies have demonstrated that this compound could antagonize arrhythmias in rats mdpi.com. Its anti-arrhythmic effects may be related to its ability to influence ion channels in cardiomyocytes. Prior studies have highlighted this compound's potential to inhibit Na⁺, K⁺, and Ca²⁺ currents in the myocardium, which could contribute to its antiarrhythmic action researchgate.net. Additionally, this compound mitigated angiotensin II-induced atrial fibrillation (AF) in mice, which was associated with the upregulation of Nrf2/HO-1 and inhibition of TGF-β/p-Smad2/3 pathways nih.gov. While one study using real-time cellular analysis showed that this compound exhibited a stronger blocking effect on the beating activities of primary neonatal rat cardiomyocytes compared to liensinine (B1675319), suggesting a potential to cause disruption of calcium homeostasis, further research is needed to fully understand the complex effects of this compound on cardiac electrical activity mdpi.comnih.gov.

Neuroprotective Potential

Preclinical studies have indicated that this compound possesses neuroprotective properties, demonstrating beneficial effects in various models of neurological disorders researchgate.netnih.govnih.govresearchgate.net. These effects are often attributed to its ability to mitigate neuronal damage, reduce neuroinflammation, and modulate neurotransmitter systems researchgate.netnih.govresearchgate.netresearchgate.net.

Protection Against Neuronal Damage

Research suggests that this compound can protect neurons from damage induced by various insults. In models of hypoxic-ischemic brain injury in neonatal rats, this compound treatment significantly reduced brain edema and cerebral infarction volume nih.gov. It also showed a protective effect against neuronal apoptosis in this model, as evidenced by decreased levels of pro-apoptotic markers like Bax and cleaved caspase-3 and an increase in the anti-apoptotic marker Bcl-2 researchgate.net. Furthermore, in a kainic acid-induced seizure model in rats, this compound pretreatment decreased neuronal loss in vulnerable hippocampal regions, specifically the CA1 and CA3 areas nih.govresearchgate.net. Studies in aluminum chloride-induced Alzheimer's disease models in rats also indicated that this compound treatment potentially prevented neurodegeneration in hippocampal tissue researchgate.net. The neuroprotective effects in cerebral ischemia models may be associated with the regulation of autophagy mediated by the Ca²⁺-dependent AMPK/mTOR pathway researchgate.netnih.gov.

Here is a summary of preclinical findings on this compound's protection against neuronal damage:

| Model | Species | Key Finding | Relevant Mechanism(s) | Citation(s) |

| Hypoxic-ischemic brain injury | Neonatal Rats | Reduced brain edema and cerebral infarction volume; decreased neuronal apoptosis | Inhibition of pyroptosis; anti-oxidative stress; regulation of autophagy | researchgate.netnih.govnih.gov |

| Kainic acid-induced seizure | Rats | Decreased neuronal loss in hippocampus (CA1 and CA3) | Inhibition of NLRP3 inflammasome; reduced neuroinflammation | nih.govresearchgate.net |

| Aluminum chloride-induced Alzheimer's | Rats | Potential prevention of neurodegeneration in hippocampus | Inhibition of oxidative stress and neuroinflammation | researchgate.net |

Reduction of Neuroinflammation

Neuroinflammation is a significant contributor to neuronal damage in various neurological conditions. Preclinical studies have demonstrated that this compound exhibits anti-inflammatory effects in the central nervous system spandidos-publications.comnih.govresearchgate.netnih.gov. In neonatal rats with hypoxic-ischemic brain injury, this compound ameliorated neuroinflammation by inhibiting the NLRP3 inflammasome pathway and pyroptosis spandidos-publications.comnih.gov. Similarly, in a kainic acid-induced seizure rat model, this compound reduced neuroinflammation in the hippocampus, likely through the inhibition of NLRP3 inflammasome activation and a reduction in inflammatory cytokine levels spandidos-publications.comnih.govresearchgate.net. Studies using LPS-induced neuroinflammation in BV-2 microglial cells showed that this compound suppressed the production of pro-inflammatory mediators such as inducible nitric oxide synthase, interleukin-6, and tumor necrosis factor-α researchgate.net. In a subarachnoid hemorrhage model, this compound mitigated microglial neuroinflammation by inhibiting the TAK1-NF-κB signaling pathway and modulating microglial polarization nih.govconsensus.app. In aluminum chloride-induced Alzheimer's disease rats, this compound treatment decreased the gene expression of neuroinflammatory cytokines like TNF-α, IL-6, and IL-1β, and reduced the levels of neuroinflammatory proteins such as iNOS, COX-2, and NF-κB researchgate.net.

Here is a summary of preclinical findings on this compound's reduction of neuroinflammation:

| Model | Species | Key Finding | Relevant Mechanism(s) | Citation(s) |

| Hypoxic-ischemic brain injury | Neonatal Rats | Reduced neuroinflammation | Inhibition of NLRP3 inflammasome and pyroptosis | spandidos-publications.comnih.gov |

| Kainic acid-induced seizure | Rats | Ameliorated neuroinflammation in hippocampus | Inhibition of NLRP3 inflammasome; decreased inflammatory cytokines | spandidos-publications.comnih.govresearchgate.net |

| LPS-induced neuroinflammation | BV-2 microglial cells | Suppressed production of pro-inflammatory mediators (iNOS, IL-6, TNF-α) | Inhibition of NF-κB and MAPK pathways | spandidos-publications.comresearchgate.netresearchgate.netnih.gov |

| Subarachnoid hemorrhage | Mice | Mitigated microglial neuroinflammation | Inhibition of TAK1-NF-κB signaling; modulation of microglial polarization | nih.govconsensus.app |

| Aluminum chloride-induced Alzheimer's | Rats | Decreased expression of neuroinflammatory cytokines (TNF-α, IL-6, IL-1β) and proteins (iNOS, COX-2, NF-κB) | Inhibition of NF-κB pathway | researchgate.net |

Modulation of Neurotransmitter Release

Preclinical investigations suggest that this compound may influence neurotransmitter systems. In a kainic acid-induced seizure model in rats, this compound pretreatment prevented the elevation of glutamate (B1630785) levels in the hippocampus nih.govresearchgate.net. Furthermore, studies have indicated that this compound may interact with serotonin (B10506) receptors and could potentially improve monoamine neurotransmitter secretion researchgate.net. The inhibition of glutamate release by this compound has been shown to be potentially mediated through mechanisms involving the 5-hydroxytryptamine 1A (5HT1A) receptor, Gi/o protein, adenylyl cyclase, and protein kinase A pathways researchgate.net.

Here is a summary of preclinical findings on this compound's modulation of neurotransmitter release:

| Model | Species | Key Finding | Relevant Mechanism(s) | Citation(s) |

| Kainic acid-induced seizure | Rats | Prevented glutamate elevation in hippocampus | Not fully elucidated in this context, but potentially related to neuroprotection. | nih.govresearchgate.net |

| Neurotransmitter system modulation | Various | Potential improvement of monoamine secretion; inhibition of glutamate release | Interaction with 5HT1A receptor, Gi/o protein, adenylyl cyclase, protein kinase A pathways | researchgate.net |

Antiseizure Activity

Preclinical studies have evaluated the potential antiseizure effects of this compound. In a kainic acid-induced seizure model in rats, this compound administration significantly increased seizure latency and reduced seizure scores nih.govresearchgate.net. This antiseizure activity was associated with its neuroprotective and anti-inflammatory effects in the hippocampus, including the inhibition of NLRP3 inflammasome activation and reduced inflammatory cytokine secretion nih.govresearchgate.net.

Here is a summary of preclinical findings on this compound's antiseizure activity:

| Model | Species | Key Finding | Relevant Mechanism(s) | Citation(s) |

| Kainic acid-induced seizure | Rats | Increased seizure latency; reduced seizure scores | Neuroprotection; anti-inflammation; inhibition of NLRP3 inflammasome | nih.govresearchgate.net |

Anti-Fibrotic Effects (General)

This compound has demonstrated anti-fibrotic properties in various preclinical models of fibrotic diseases spandidos-publications.comresearchgate.netresearchgate.netnih.gov. Studies have shown its efficacy in mitigating experimental pulmonary fibrosis induced by agents such as bleomycin (B88199) and amiodarone (B1667116) spandidos-publications.comresearchgate.netatsjournals.org. In a bleomycin-induced pulmonary fibrosis model, this compound attenuated fibrosis, which was linked to its anti-inflammatory, antioxidant, and cytokine-inhibitory properties, including the inhibition of NF-κB activity and TGF-β1 researchgate.net. This compound has also shown inhibitory effects on cardiac fibrosis induced by high glucose, suppressing the proliferation and collagen synthesis of cardiac fibroblasts and improving myocardial function in diabetic mice researchgate.netnih.gov. This effect appears to involve the inhibition of the TGF-β1-Smad and MAPK signaling pathways nih.gov. In a fibrotic endometriosis model in mice, this compound significantly reduced the expression of extracellular matrix components and decreased levels of TGF-β and p-ERK, suggesting inhibition of extracellular matrix deposition and fibrosis by blocking the TGF-β/ERK signaling pathway spandidos-publications.com.

Here is a summary of preclinical findings on this compound's anti-fibrotic effects:

| Model | Species | Key Finding | Relevant Mechanism(s) | Citation(s) |

| Pulmonary fibrosis (Bleomycin) | Mice | Attenuated fibrosis; reduced hydroxyproline (B1673980) content; improved histological observations | Anti-inflammation; antioxidation; cytokine inhibition; NF-κB and TGF-β1 inhibition | spandidos-publications.comresearchgate.netatsjournals.org |

| Pulmonary fibrosis (Amiodarone) | Mice | Mitigated experimental pulmonary fibrosis | Not specified in detail in snippet, but likely related to anti-inflammatory/antioxidant effects | spandidos-publications.comatsjournals.org |

| Cardiac fibrosis (High glucose) | Mice | Inhibited cardiac fibroblast proliferation and collagen synthesis; improved myocardial function | Inhibition of TGF-β1-Smad and MAPK signaling pathways | researchgate.netnih.gov |

| Fibrotic endometriosis | Mice | Reduced expression of extracellular matrix components (fibronectin, collagen type I); decreased TGF-β and p-ERK levels; inhibited fibrosis | Blocking of TGF-β/ERK signaling pathway | spandidos-publications.com |

Anti-Allergic Responses

Preclinical research indicates that this compound possesses anti-allergic properties, particularly in models involving mast cell activation researchgate.netnih.govresearchgate.net. Studies using mast cells (RBL-2H3 cells) have shown that this compound inhibits mast cell degranulation and the expression of cytokines nih.govresearchgate.net. It also inhibited the elevation of intracellular calcium and reduced the phosphorylation of the MAPK/NF-κB pathway in stimulated mast cells nih.govresearchgate.net. In in vivo studies using mouse models of dermatitis induced by dinitrochlorobenzene (DNCB), this compound improved the appearance of dermatitis, reduced mast cell infiltration, and restored the expression of barrier proteins in the skin nih.govresearchgate.netmdpi.com. This compound also reduced scratching behavior induced by compound 48/80 in mice nih.govresearchgate.net. These findings suggest that this compound's anti-allergic effects are mediated, at least in part, by its actions on mast cells and the modulation of inflammatory signaling pathways nih.govresearchgate.netmdpi.com.

Here is a summary of preclinical findings on this compound's anti-allergic responses:

| Model | Species | Key Finding | Relevant Mechanism(s) | Citation(s) |

| Mast cell activation (in vitro) | RBL-2H3 cells | Inhibited degranulation and cytokine expression; inhibited intracellular calcium elevation; reduced MAPK/NF-κB pathway phosphorylation | Modulation of intracellular calcium; inhibition of MAPK/NF-κB pathways | nih.govresearchgate.net |

| Atopic dermatitis (DNCB-induced) | Mice | Improved dermatitis appearance; reduced mast cell infiltration; restored skin barrier proteins; reduced scratching behavior | Anti-inflammatory effects; inhibition of MAPK/NF-κB pathways | nih.govresearchgate.netmdpi.com |

| Allergic inflammation (HDM-induced asthma) | C57BL/6J mice | Attenuated allergic inflammation; inhibited activation of dendritic cells; attenuated differentiation of TH2 and TH17 cells | Inhibition of NF-κB signaling in dendritic cells | nih.gov |

Molecular and Cellular Mechanisms of Neferine Action

Signal Transduction Pathway Modulation

Neferine (B1663666) has been shown to modulate several critical signal transduction pathways, influencing cellular responses in various physiological and pathological contexts. These pathways include the Mitogen-Activated Protein Kinase (MAPK) pathway, the Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin (PI3K/AKT/mTOR) pathway, and the AMP-Activated Protein Kinase (AMPK) pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway Dysregulation

The MAPK pathway is a central signaling cascade involved in transmitting extracellular stimuli to the nucleus, regulating processes such as cell proliferation, differentiation, and apoptosis. It consists of a cascade of kinases, including Extracellular Signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK. This compound has been observed to influence the activity of these kinases, although the nature of this modulation (inhibition or activation) can vary depending on the cell type and stimulus. spandidos-publications.comall-imm.com

Studies have reported that this compound can inhibit the phosphorylation of ERK1/2. For instance, in an ovalbumin (OVA)-induced asthma model, this compound treatment reduced the phosphorylation of ERK, suggesting a role in mitigating inflammation. spandidos-publications.comall-imm.comall-imm.com Similarly, this compound inhibited ERK activation in the context of carbon tetrachloride-induced liver fibrosis. nih.gov However, some contexts might show different effects, highlighting the complexity of this compound's interactions with this pathway.

This compound's effect on JNK phosphorylation also appears context-dependent. In OVA-induced asthma, this compound decreased JNK phosphorylation, contributing to its anti-inflammatory effects. spandidos-publications.comall-imm.comall-imm.com Conversely, in studies involving pancreatic cancer cells and melanoma cells, this compound was found to induce apoptosis by promoting the activation (phosphorylation) of the JNK signaling pathway. ajol.infoamegroups.orgdntb.gov.ua This suggests that this compound can either inhibit or activate JNK depending on the specific cellular environment and disease model.

The modulation of p38 MAPK by this compound also shows variability. This compound has been shown to reduce p38 phosphorylation in models of asthma and liver fibrosis, correlating with reduced inflammation and fibrosis. spandidos-publications.comall-imm.comall-imm.comnih.gov In contrast, this compound activated p38 MAPK in pancreatic cancer cells and melanoma cells, contributing to apoptosis induction. ajol.infoamegroups.orgdntb.gov.ua Furthermore, this compound's ability to stabilize p21, a cell cycle inhibitor, in human osteosarcoma cells was found to be dependent on the activation of p38 MAPK. capes.gov.brsigmaaldrich.comscientificlabs.co.uk

These findings indicate that this compound's impact on the MAPK pathway is not uniform and depends on the specific cellular context and the upstream signals involved. The differential modulation of ERK, JNK, and p38 MAPK likely contributes to the varied pharmacological effects of this compound.

c-Jun N-terminal Kinase (JNK)

Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin (PI3K/AKT/mTOR) Pathway Regulation

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and autophagy. This compound has been shown to modulate this pathway, with observed effects varying based on the cellular context. In some cancer cell lines, such as human lung cancer cells, this compound has been reported to induce apoptosis and autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway. ajol.infonih.gov This inhibition is associated with decreased phosphorylation of key components of the pathway.

However, other studies indicate that this compound can activate the PI3K/AKT/mTOR pathway. For example, this compound ameliorated sepsis-induced myocardial dysfunction by activating this pathway, leading to anti-apoptotic and antioxidative effects. frontiersin.orgnih.gov In hypoxic muscle cells, this compound inhibited autophagy while activating the Akt/mTOR pathway. spandidos-publications.com These contrasting findings highlight the complex regulatory role of this compound on the PI3K/AKT/mTOR pathway, which can lead to different outcomes depending on the specific cell type and pathological condition.

AMP-Activated Protein Kinase (AMPK) Pathway Activation

The AMPK pathway is a key energy sensor in cells, playing a vital role in regulating energy homeostasis, metabolism, and autophagy. Research suggests that this compound can activate the AMPK pathway. In studies investigating the anti-adipogenic effects of this compound, it was observed that this compound treatment significantly upregulated the expression and phosphorylation of AMPK. mdpi.com This activation of AMPK was linked to the inhibition of lipid accumulation and adipocyte differentiation. mdpi.com

Furthermore, the AMPK/mTOR pathway has been implicated in the effects of this compound on autophagy. While this compound can regulate autophagy through different mechanisms depending on the context, the AMPK/mTOR pathway is a key regulator of this process. spandidos-publications.comnih.gov Studies have shown that this compound can modulate autophagy through the Ca2+-dependent AMPK/mTOR pathway, for instance, in the context of cerebral ischemia. spandidos-publications.comnih.gov this compound has also been shown to activate autophagy through an AMPK-mTOR signaling pathway in some instances. google.com These findings suggest that this compound's interaction with the AMPK pathway is significant for its metabolic and cellular regulatory effects.

Here is a summary of this compound's effects on key signaling pathways:

| Pathway/Component | Effect of this compound | Cellular/Disease Contexts |

| MAPK Pathway | ||

| ERK | Inhibition of phosphorylation | OVA-induced asthma, Carbon tetrachloride-induced liver fibrosis |

| JNK | Inhibition of phosphorylation | OVA-induced asthma |

| JNK | Activation of phosphorylation | Pancreatic cancer cells, Melanoma cells |

| p38 MAPK | Inhibition of phosphorylation | OVA-induced asthma, Carbon tetrachloride-induced liver fibrosis |

| p38 MAPK | Activation of phosphorylation | Pancreatic cancer cells, Melanoma cells, Osteosarcoma cells |

| PI3K/AKT/mTOR | Inhibition | Human lung cancer cells (autophagy/apoptosis induction) |

| PI3K/AKT/mTOR | Activation | Sepsis-induced myocardial dysfunction, Hypoxic muscle cells |

| AMPK Pathway | Activation | Adipocytes, Cerebral ischemia |

Table 1: Summary of this compound's Modulation of Key Signaling Pathways

Transcriptional and Post-Transcriptional Regulatory Networks

This compound has been shown to modulate various transcriptional and post-transcriptional regulatory networks, impacting the expression of genes involved in antioxidant defense, inflammatory responses, and fibrotic processes. These effects are mediated, in part, through its interaction with critical transcription factors and associated signaling cascades.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Activation

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway is a crucial regulator of the cellular antioxidant response. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of target genes, thereby inducing the expression of a battery of protective enzymes. frontiersin.org Studies indicate that this compound can activate the Nrf2 pathway, contributing to its observed antioxidant and cytoprotective effects. spandidos-publications.comtandfonline.comtandfonline.commdpi.com This activation is suggested to occur, in part, by potentially decreasing the expression of Keap1, a protein that typically sequesters Nrf2 in the cytoplasm and targets it for degradation. tandfonline.comtandfonline.com

Key downstream targets of Nrf2 include Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). These enzymes play vital roles in mitigating oxidative stress and detoxifying harmful quinones. Research demonstrates that this compound treatment leads to the upregulation of both HO-1 and NQO1 expression. spandidos-publications.comtandfonline.comtandfonline.com This induction is consistent with the activation of the Nrf2 pathway and contributes to this compound's protective effects against oxidative injury in various cell types, including neuronal cells and cardiomyoblasts. spandidos-publications.commdpi.com For instance, studies in human BPH-1 cells treated with this compound showed a dose-dependent increase in the gene and protein expression of Nrf2, HO-1, and NQO1, with more substantial effects observed at 48 hours compared to 24 hours. tandfonline.comtandfonline.com

Here is a representation of observed changes in Nrf2, HO-1, and NQO1 expression in human BPH-1 cells treated with this compound:

| Treatment (Concentration) | Time (h) | Nrf2 Gene Expression (Fold Change vs Control) | HO-1 Gene Expression (Fold Change vs Control) | NQO1 Gene Expression (Fold Change vs Control) | Nrf2 Protein Expression (Relative) | HO-1 Protein Expression (Relative) | NQO1 Protein Expression (Relative) |

| This compound (3 µM) | 24 | ≈1.5 | Not specified | Not specified | Elevated | Elevated | Elevated |

| This compound (9 µM) | 24 | ≈1.5 | Not specified | Not specified | Elevated | Elevated | Elevated |

| This compound (3 µM) | 48 | ≈1.5 | Amplified | Amplified | More Noticeable Elevated | More Noticeable Elevated | More Noticeable Elevated |

| This compound (9 µM) | 48 | ≈1.5 | Amplified | Amplified | Utmost Expression | Utmost Expression | Utmost Expression |

| SFN (15 µM) | 48 | Almost the same as this compound | Not specified | Not specified | Not specified | Not specified | Not specified |

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses. Aberrant activation of NF-κB is implicated in various inflammatory diseases. This compound has been demonstrated to strongly inhibit NF-κB activation, contributing to its anti-inflammatory properties. spandidos-publications.comselleckchem.com The canonical NF-κB pathway typically involves the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, leading to their degradation and the subsequent translocation of NF-κB dimers, such as the p65:p50 heterodimer, into the nucleus. dovepress.comnih.gov

Inhibition of IκB-α phosphorylation and subsequent degradation is a key mechanism by which the NF-κB pathway is negatively regulated. selleckchem.comdovepress.com Curcumenol, another compound, has been reported to inhibit NF-κB activation by blocking IκBα phosphorylation and degradation. selleckchem.com While the provided search results strongly indicate this compound's inhibition of the NF-κB pathway, direct detailed evidence within these results specifically on this compound's effect on IκB-α phosphorylation and degradation is not explicitly detailed in the provided snippets. However, the general mechanism of NF-κB inhibition often involves this step.

Upon degradation of IκB proteins, the NF-κB dimer, including the p65 subunit, is released and translocates to the nucleus to regulate gene expression. dovepress.comnih.gov this compound has been shown to suppress the nuclear translocation of the NF-κB p65 subunit. spandidos-publications.comselleckchem.comscispace.com This prevention of p65 nuclear translocation is a critical step in inhibiting NF-κB-mediated gene expression and thus reducing the production of pro-inflammatory mediators. For example, this compound reduced elevated levels of TNF-α and IL-6 in mice by inhibiting NF-κB activity in the nucleus. spandidos-publications.com It has also been shown to attenuate the IL-1β-induced inflammatory response in endothelial cells by inhibiting NF-κB nuclear translocation. spandidos-publications.com

Inhibition of IκB-α Phosphorylation and Degradation

Transforming Growth Factor-beta (TGF-β)/Smad Signaling Pathway Inhibition

The Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is heavily implicated in the development of fibrosis in various tissues. spandidos-publications.comfrontiersin.org this compound has been shown to inhibit the TGF-β/Smad signaling pathway, contributing to its anti-fibrotic effects. spandidos-publications.comfrontiersin.orgaging-us.comnih.govlongdom.org This inhibition has been observed in different contexts, including angiotensin II-induced atrial fibrosis in mice and testosterone-induced benign prostatic hyperplasia. spandidos-publications.comnih.gov

Studies have demonstrated that this compound can decrease the expression of key components of this pathway, such as TGF-β1, TGFBR2, and phosphorylated Smad2/3 (p-Smad2/3). aging-us.comnih.govlongdom.org For instance, in testosterone-treated WPMY-1 cells, this compound decreased the expression of TGF-β1, TGFBR2, and p-Smad2/3. nih.gov Similarly, in A549 cells stimulated with TGF-β1, this compound inhibited the increased expression of p-Smad2 and p-Smad3. longdom.org This inhibition of Smad protein phosphorylation prevents their nuclear translocation and subsequent activation of pro-fibrotic gene expression. frontiersin.orglongdom.org

Here is a representation of observed changes in TGF-β/Smad pathway components upon this compound treatment:

| Model/Cell Type | Stimulus | Effect of Stimulus on Pathway Components | Effect of this compound on Pathway Components | Key Observation | Source |

| Angiotensin II-infused mice atria | Angiotensin II | Activated TGF-β/p-Smad2/3 | Inhibited TGF-β/p-Smad2/3 | This compound inhibited Ang II-induced atrial fibrosis. | aging-us.com |

| Testosterone-induced BPH in mice | Testosterone | Upregulated TGF-β1, TGFBR2, p-Smad2/3 | Decreased TGF-β1, TGFBR2, p-Smad2/3 | This compound attenuated BPH progression. | nih.gov |

| Testosterone-treated WPMY-1 cells | Testosterone | Increased TGF-β1, TGFBR2, p-Smad2/3 | Decreased TGF-β1, TGFBR2, p-Smad2/3 | This compound reversed effects of testosterone. | nih.gov |

| TGF-β1-stimulated A549 cells | TGF-β1 | Increased p-Smad2, p-Smad3 | Inhibited increase in p-Smad2, p-Smad3 | This compound inhibited TGF-β1-induced EMT. | longdom.org |

| Diabetic mice (myocardial fibrosis) | High Glucose | Activated TGF-β1-Smad, ERK, p38MAPK | Inhibited TGF-β1-Smad, ERK, p38MAPK | This compound suppressed cardiac fibroblast proliferation and collagen synthesis. | frontiersin.org |

Signal Transducer and Activator of Transcription 3 (STAT3) Modulation

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in numerous cellular processes, including cell proliferation, survival, and immune responses. Aberrant activation of STAT3 is frequently observed in various cancers and inflammatory diseases mdpi.comacu.edu.in. STAT3 activation typically involves phosphorylation at tyrosine 705 by receptor tyrosine kinases or non-receptor tyrosine kinases, leading to dimerization, nuclear translocation, and binding to target gene promoters mdpi.com.

Studies have indicated that this compound can influence STAT3 signaling. Research in colorectal cancer models suggests that this compound may reduce the development of tumors by decreasing phosphorylated STAT3 (pSTAT3) levels. Molecular docking analysis has also indicated an interaction between this compound and STAT3 researchgate.net. In colon cancer cells, this compound has been shown to inhibit these cells by activating p65 and STAT3 researchgate.netresearchgate.net.

Programmed Cell Death Modulators

This compound has been shown to modulate various forms of programmed cell death, including apoptosis, autophagy, pyroptosis, and ferroptosis, depending on the cell type and context.

Apoptosis-Associated Protein Regulation

Apoptosis, or programmed cell death, is a crucial process for development and tissue homeostasis. It is characterized by specific morphological and biochemical changes, including the activation of caspases and modulation of Bcl-2 family proteins ajol.info. This compound has been widely reported to induce apoptosis in various cancer cell lines.

Studies in esophageal squamous cell carcinoma (ESCC) cells demonstrated that this compound induced apoptosis, evidenced by the upregulation of cleaved caspase-3, cleaved caspase-9, and cleaved PARP, alongside downregulation of the anti-apoptotic protein Bcl-2 nih.gov. This effect was linked to increased reactive oxygen species (ROS) production and activation of the JNK pathway nih.gov.

In pancreatic cancer cells, this compound treatment induced apoptosis by regulating the expression of proteins such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax. It was found that this compound promoted apoptosis in PANC-1 cells via activation of the p38 MAPK/JNK signaling pathway ajol.info.

This compound has also been shown to ameliorate sepsis-induced myocardial dysfunction through anti-apoptotic effects. In LPS-treated H9c2 cells, this compound reduced apoptosis, inhibited ROS production, and improved mitochondrial function. This protective effect was associated with the activation of the PI3K/AKT/mTOR signaling pathway, with this compound upregulating Bcl-2 expression and suppressing cleaved caspase-3 activity frontiersin.org. Inhibition of the PI3K/AKT pathway reversed the anti-apoptotic effects of this compound frontiersin.org.

In benign prostate hyperplasia (BPH) cells, this compound regulated apoptosis by modulating the expression of Bax, Bcl-2, Cytochrome C, Caspase 9, and Caspase 3 tandfonline.com. This was suggested to involve a potential crosstalk mechanism between oxidative stress and apoptosis, mediated through the activation of the Nrf2-ARE pathway tandfonline.com.

The following table summarizes some of the observed effects of this compound on apoptosis-associated proteins:

| Cell Type | This compound Effect on Apoptosis | Key Protein Modulations | Associated Pathway(s) | Reference |

| Esophageal Squamous Cell Carcinoma (ESCC) | Induces | ↑ Cleaved caspase-3, ↑ Cleaved caspase-9, ↑ Cleaved PARP, ↓ Bcl-2 | ROS-mediated JNK pathway | nih.gov |

| Pancreatic Cancer (PANC-1) | Induces | ↑ Cleaved caspase-3, ↑ Cleaved PARP, ↑ Bax, ↓ Bcl-2 | p38 MAPK/JNK signaling pathway | ajol.info |

| H9c2 (LPS-treated) | Inhibits | ↑ Bcl-2, ↓ Cleaved caspase-3 | PI3K/AKT/mTOR signaling pathway | frontiersin.org |

| Benign Prostate Hyperplasia (BPH-1) | Induces | ↑ Bax, ↓ Bcl-2, ↑ Cytochrome C, ↑ Caspase 9, ↑ Caspase 3 | Nrf2-ARE pathway (potential crosstalk with OS) | tandfonline.com |

| Prostate Cancer (LNCaP) | Induces | ↑ Cleaved caspase-9, ↑ Cleaved PARP, ↑ Bax, ↓ Bcl-2, ↓ PARP | PI3K/AKT signaling pathway | ingentaconnect.com |

Autophagy-Related Gene (ATG) and Protein Expression

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. It can play a dual role in cell survival or death depending on the context. Key markers of autophagy include LC3 (LC3-I and the lipidated form LC3-II) and p62/SQSTM1 ingentaconnect.comspandidos-publications.com.

This compound has been shown to have regulatory effects on autophagy. In some contexts, it appears to induce autophagy, while in others, it may inhibit it.

Studies in prostate cancer cells (LNCaP) demonstrated that this compound treatment increased LC3B-II protein expression, a marker associated with autophagosome formation ingentaconnect.com. This induction of autophagy was suggested to contribute to cell death ingentaconnect.com. Similarly, in DU145 prostate cancer cells, this compound treatment increased LC3-II expression and decreased p62 expression, indicating the induction of autophagic flux spandidos-publications.com. This was associated with enhanced TRAIL-induced apoptosis spandidos-publications.com.

Research also indicates that this compound can induce autophagy via the AMPK-mTOR-dependent pathway. In PC-12 cells, this compound enhanced the expression of LC3-II and promoted the clearance of mutant huntingtin protein in an autophagy-related gene 7 (Atg7)-dependent manner mdpi.com. This compound treatment led to increased phosphorylated AMPK, followed by a reduction in phosphorylated p70S6K, a downstream target of mTOR mdpi.com.

Conversely, a study using orbital fibroblasts from Graves' orbitopathy patients suggested that this compound inhibited autophagy induced by IL-13. This was indicated by the suppression of autophagosome formation, downregulation of autophagy markers like Beclin-1, Atg-5, and LC3-II/LC3-I ratio, and upregulation of p62 nih.gov. This inhibitory effect on autophagy was accompanied by the upregulation of Nrf2 nih.gov.

Analysis of autophagy-related gene expression using PCR arrays has shown that this compound can regulate a panel of genes, including Ifna4, Fam176a, Ulk-1, PERK, Cxcr4, and p62 (SQSTM1) researchgate.net. Upregulation of ULK-1 and PERK was validated at the protein level, and siRNA knockdown of PERK or Ulk-1 genes abolished this compound-mediated autophagosome formation, confirming their involvement in this compound-induced autophagy researchgate.net.

The dual nature of this compound's effect on autophagy highlights the complexity of its molecular actions, which can be context-dependent.

Pyroptosis Pathway Inhibition

Pyroptosis is a highly inflammatory form of programmed cell death mediated by caspases, particularly caspase-1, and characterized by the formation of pores in the cell membrane by gasdermin proteins, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18 frontiersin.orgresearchgate.net.

This compound has been shown to inhibit pyroptosis in various cell types. Research in endothelial cells demonstrated that this compound inhibited LPS-ATP-induced pyroptosis by blocking the ROS/NLRP3/caspase-1 signaling pathway researchgate.netspandidos-publications.comnih.govresearchgate.net. This compound was found to reduce oxidative stress and the activation of the NLRP3 inflammasome spandidos-publications.comnih.govresearchgate.net. siRNA-mediated knockdown of NLRP3 promoted the inhibitory effects of this compound on pyroptosis, while NLRP3 overexpression reversed these effects nih.govresearchgate.net.

In models of ischemia/reperfusion injury, this compound inhibited pyroptosis, improving blood-brain barrier integrity via regulation of the peroxisome proliferator-activated receptor γ coactivator 1α/NLRP3/GSDMD signaling pathway spandidos-publications.com. This compound also alleviated neuroinflammation and reduced seizure severity in a rat model, likely by inhibiting NLRP3 inflammasome activation and reducing inflammatory cytokine levels spandidos-publications.com.

These findings suggest that this compound's inhibitory effect on pyroptosis is primarily mediated through the suppression of the NLRP3 inflammasome pathway, often linked to its antioxidant properties and reduction of ROS production.

Ferroptosis Pathway Induction

Ferroptosis is an iron-dependent form of regulated cell death driven by lipid peroxidation dovepress.com. It is distinct from apoptosis, autophagy, and pyroptosis and is characterized by the accumulation of iron and reactive oxygen species, leading to oxidative damage to lipids.

Recent studies have explored the effect of this compound on ferroptosis, particularly in the context of cancer. Research on thyroid cancer cells revealed that this compound can induce ferroptosis bohrium.comnih.govresearchgate.netnih.govresearchgate.net. This effect was found to be mediated through the inhibition of the Nrf2/HO-1/NQO1 signaling pathway nih.govresearchgate.netnih.gov. This compound treatment downregulated the protein expression of Nrf2, HO-1, and NQO1 both in vitro and in vivo nih.govnih.gov. Overexpression of Nrf2 partly rescued the this compound-induced ferroptosis in thyroid cancer cells nih.gov.

The Nrf2 pathway is a key regulator of the cellular antioxidant response and plays a role in protecting against ferroptosis by regulating the expression of genes involved in glutathione (B108866) synthesis and iron metabolism, such as SLC7A11 and GPX4 dovepress.com. By inhibiting this pathway, this compound promotes the conditions necessary for ferroptosis induction.

The table below summarizes this compound's effect on ferroptosis in thyroid cancer: